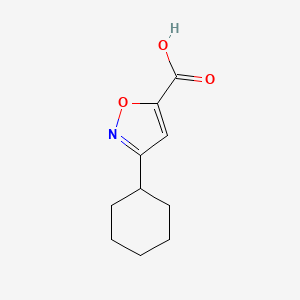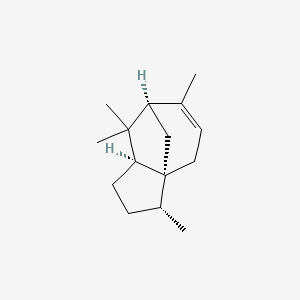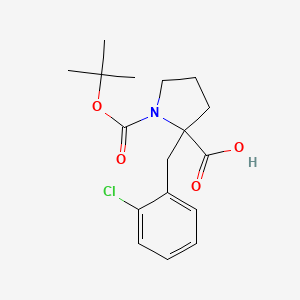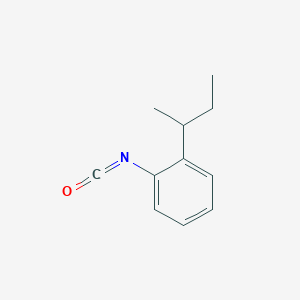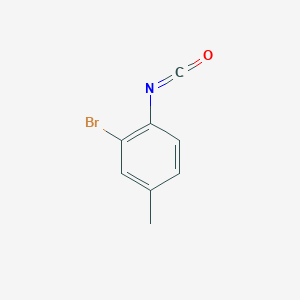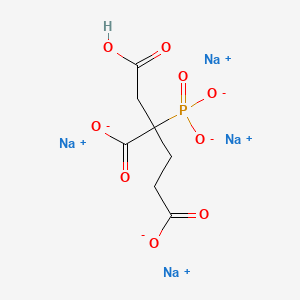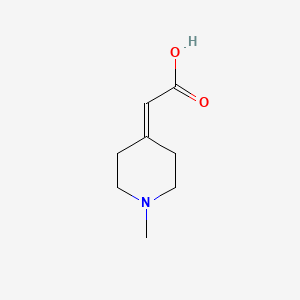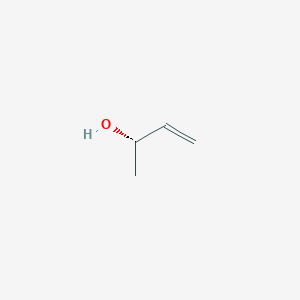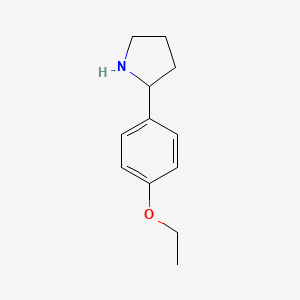
4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Descripción general
Descripción
Molecular Structure Analysis
The linear formula of this compound is C12H12O3 . For a more detailed structural analysis, you may need to refer to specialized databases or literature.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- X-Ray Crystallography : The compound's structure has been analyzed using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and the formation of intramolecular hydrogen bonds, which are crucial for understanding its chemical behavior and interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).
- Synthesis Under Ultrasound Irradiation : Innovative synthesis methods like ultrasound irradiation have been employed to create derivatives of 4-hydroxy-2H-chromen-2-ones, demonstrating high yields and confirming the structures through IR, 1H NMR, and HRMS techniques (Wang Huiyana, 2013).
Chemical Derivatives and Reactions
- Alkoxy and Formyl Derivatives : Research has shown the conversion of hydroxy derivatives into alkoxy derivatives, followed by oxidation to formyl compounds. This process creates novel compounds and reveals various applications in synthetic chemistry (Vu Ngoc Toan & Nguyen Dinh Thanh, 2020).
- Schiff’s Bases and Thiazolidin-4-ones : The formation of Schiff’s bases and subsequent synthesis of thiazolidin-4-ones based on 4-hydroxy-2H-chromen derivatives has been explored, with potential applications in developing new chemical entities (Čačić et al., 2009).
Antioxidant and Anti-inflammatory Properties
- Antioxidant Properties : Certain derivatives of 4-hydroxycoumarin, including 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, have been investigated for their antioxidant properties. This research is significant for understanding their potential use in pharmacology and biochemistry (Stanchev et al., 2009).
- Anti-inflammatory Activity : Studies on red seaweed extracts have isolated highly oxygenated 2H-chromen derivatives with significant anti-inflammatory and antioxidative activities. This highlights its potential in developing natural anti-inflammatory agents (Makkar & Chakraborty, 2018).
Agricultural Applications
- Growth-Regulating Activity : Research has been conducted on the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. This suggests potential applications in agriculture, particularly in crop management and protection (Stanchev et al., 2010).
Antibacterial Activity
- Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and shown to possess notable antibacterial activity. This area of research is crucial for developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-ethyl-5-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKWMMAJZNSSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415481 | |
| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-49-1 | |
| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




